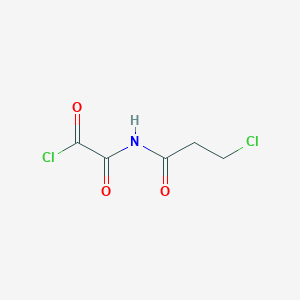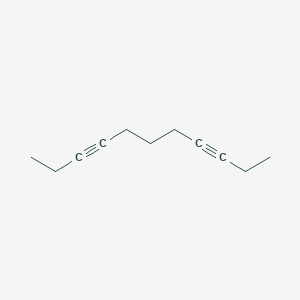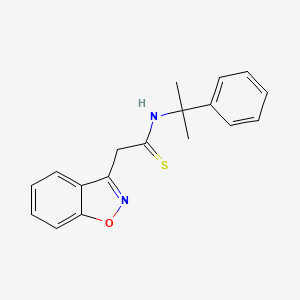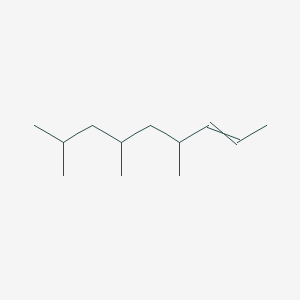![molecular formula C16H12N2O B14327714 (E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene CAS No. 109057-65-0](/img/structure/B14327714.png)
(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene is an organic compound that features a naphthalene ring and a phenyl group connected through a diazene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene typically involves the reaction of naphthalen-1-ol with a diazonium salt derived from aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium intermediate. The naphthalen-1-ol then reacts with the diazonium salt to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization reactions, where the diazonium salt is prepared in situ and immediately reacted with naphthalen-1-ol. The process requires careful control of temperature and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction of the diazene linkage can yield corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene and phenyl derivatives.
Scientific Research Applications
(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of (E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The diazene linkage allows for the formation of reactive intermediates that can interact with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Another naphthalene derivative with different functional groups.
Naphthalen-1-yloxy-acetic acid benzylidene: A compound with a similar naphthalene core but different substituents.
Uniqueness
(E)-1-[(Naphthalen-1-yl)oxy]-2-phenyldiazene is unique due to its diazene linkage, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
109057-65-0 |
|---|---|
Molecular Formula |
C16H12N2O |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
naphthalen-1-yloxy(phenyl)diazene |
InChI |
InChI=1S/C16H12N2O/c1-2-9-14(10-3-1)17-18-19-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
InChI Key |
NUNHZWBXZSDTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NOC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


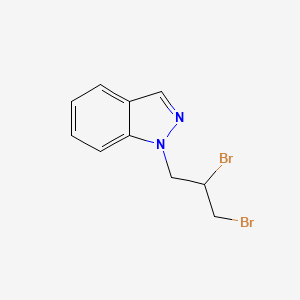
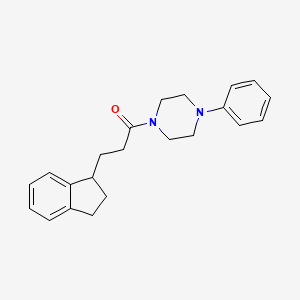
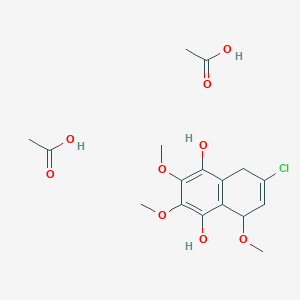
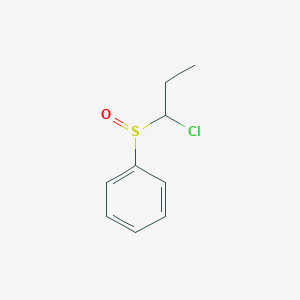
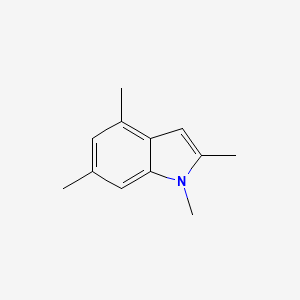
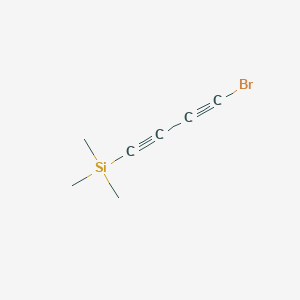
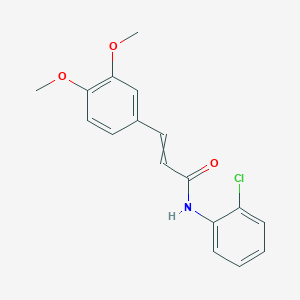
![Diethyl [2-(acetyloxy)ethyl]propanedioate](/img/structure/B14327675.png)
![2-Propanone, 1-[2-(3-chlorobenzoyl)-4,5-dimethoxyphenyl]-](/img/structure/B14327687.png)
